Cas no 2386109-59-5 (methyl 4-aminopent-2-ynoate)

methyl 4-aminopent-2-ynoate 化学的及び物理的性質
名前と識別子
-
- methyl 4-aminopent-2-ynoate
- EN300-1696661
- 2386109-59-5
-
- インチ: 1S/C6H9NO2/c1-5(7)3-4-6(8)9-2/h5H,7H2,1-2H3
- InChIKey: MBUPVPFZYBPQOJ-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C#CC(C)N)=O
計算された属性
- せいみつぶんしりょう: 127.063328530g/mol
- どういたいしつりょう: 127.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0
methyl 4-aminopent-2-ynoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1696661-0.05g |
methyl 4-aminopent-2-ynoate |
2386109-59-5 | 0.05g |
$924.0 | 2023-09-20 | ||
Enamine | EN300-1696661-5g |
methyl 4-aminopent-2-ynoate |
2386109-59-5 | 5g |
$3189.0 | 2023-09-20 | ||
Enamine | EN300-1696661-10.0g |
methyl 4-aminopent-2-ynoate |
2386109-59-5 | 10g |
$4729.0 | 2023-05-25 | ||
Enamine | EN300-1696661-1.0g |
methyl 4-aminopent-2-ynoate |
2386109-59-5 | 1g |
$1100.0 | 2023-05-25 | ||
Enamine | EN300-1696661-0.25g |
methyl 4-aminopent-2-ynoate |
2386109-59-5 | 0.25g |
$1012.0 | 2023-09-20 | ||
Enamine | EN300-1696661-0.1g |
methyl 4-aminopent-2-ynoate |
2386109-59-5 | 0.1g |
$968.0 | 2023-09-20 | ||
Enamine | EN300-1696661-2.5g |
methyl 4-aminopent-2-ynoate |
2386109-59-5 | 2.5g |
$2155.0 | 2023-09-20 | ||
Enamine | EN300-1696661-0.5g |
methyl 4-aminopent-2-ynoate |
2386109-59-5 | 0.5g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1696661-5.0g |
methyl 4-aminopent-2-ynoate |
2386109-59-5 | 5g |
$3189.0 | 2023-05-25 | ||
Enamine | EN300-1696661-1g |
methyl 4-aminopent-2-ynoate |
2386109-59-5 | 1g |
$1100.0 | 2023-09-20 |
methyl 4-aminopent-2-ynoate 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
methyl 4-aminopent-2-ynoateに関する追加情報
Methyl 4-aminopent-2-ynoate (CAS No. 2386109-59-5): A Comprehensive Overview in Modern Chemical Biology
Methyl 4-aminopent-2-ynoate (CAS No. 2386109-59-5) is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by a pentynoic acid backbone with an amine substituent, presents a versatile platform for synthetic modifications and biological applications. Its molecular structure, featuring both a terminal alkyne and an amino group, makes it particularly interesting for researchers exploring novel synthetic pathways and bioactive molecules.
The methyl 4-aminopent-2-ynoate molecule has been extensively studied for its potential in drug discovery and material science. The presence of the alkyne functionality allows for diverse chemical reactions, including Sonogashira coupling, which is widely used in the synthesis of complex organic molecules. Additionally, the amine group provides a site for further derivatization, enabling the creation of peptidomimetics and other bioactive compounds. These features make it a valuable intermediate in the development of new therapeutic agents.
In recent years, there has been growing interest in the application of CAS No. 2386109-59-5 in the synthesis of novel biomaterials. The compound's ability to undergo controlled polymerization reactions has led to the development of advanced materials with applications in tissue engineering and drug delivery systems. Researchers have leveraged its reactive sites to create polymers with specific mechanical and chemical properties, which are essential for biomedical applications.
The biological activity of methyl 4-aminopent-2-ynoate has also been explored in various preclinical studies. Its structural motif is reminiscent of natural products known for their pharmacological properties, suggesting potential therapeutic benefits. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory effects. The alkyne and amine functionalities provide multiple points for interaction with biological targets, making it a promising scaffold for drug design.
Advances in computational chemistry have further enhanced the understanding of methyl 4-aminopent-2-ynoate's reactivity and biological interactions. Molecular modeling studies have revealed insights into how this compound interacts with enzymes and receptors, providing a foundation for rational drug design. These computational approaches have complemented experimental efforts, allowing researchers to predict and optimize the properties of derivatives more efficiently.
The synthesis of methyl 4-aminopent-2-ynoate has also seen significant improvements in recent years. New methodologies have been developed to achieve higher yields and purities, making it more accessible for industrial applications. Catalytic processes have been particularly effective in streamlining the synthesis while maintaining high selectivity. These advancements have not only reduced production costs but also opened up new possibilities for large-scale manufacturing.
In conclusion, methyl 4-aminopent-2-ynoate (CAS No. 2386109-59-5) represents a fascinating compound with broad applications in chemical biology and material science. Its unique structural features make it a valuable tool for synthetic chemists and biologists alike. As research continues to uncover new uses and derivatives, this compound is poised to play an increasingly important role in the development of next-generation therapeutics and materials.
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